molecular formula C9H19NO B3417391 2-Methyl-2-(oxan-4-yl)propan-1-amine CAS No. 1048963-31-0

2-Methyl-2-(oxan-4-yl)propan-1-amine

Cat. No. B3417391
CAS RN: 1048963-31-0
M. Wt: 157.25 g/mol
InChI Key: QEOQBRVOQFQFEF-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-4-yl)propan-1-amine is a chemical compound with the CAS Number: 1048963-31-0 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-methyl-2-tetrahydro-2H-pyran-4-yl-1-propanamine .


Molecular Structure Analysis

The InChI code for 2-Methyl-2-(oxan-4-yl)propan-1-amine is 1S/C9H19NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Methyl-2-(oxan-4-yl)propan-1-amine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H314, which indicates it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These suggest measures to prevent exposure, handle contamination, and dispose of the compound safely.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(oxan-4-yl)propan-1-amine is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor in the nervous system that plays a key role in pain regulation, stress response, and mood control.

Mode of Action

2-Methyl-2-(oxan-4-yl)propan-1-amine acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in changes in pain perception, stress responses, and mood.

Result of Action

The molecular and cellular effects of 2-Methyl-2-(oxan-4-yl)propan-1-amine’s action are likely to be related to its antagonistic activity at KOR. For example, it has been shown to demonstrate antidepressant-like efficacy and attenuate the behavioral effects of stress in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2-(oxan-4-yl)propan-1-amine. These factors can include the physiological environment in the body, such as pH and temperature, as well as external factors like storage conditions. For instance, the compound is known to be stored at a temperature of -10°C .

properties

IUPAC Name

2-methyl-2-(oxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOQBRVOQFQFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(oxan-4-yl)propan-1-amine

CAS RN

1048963-31-0
Record name 2-methyl-2-(oxan-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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